molecular formula C4H6ClNO4 B8663277 (2-Chloroacetamido)(hydroxy)acetic acid CAS No. 63327-50-4

(2-Chloroacetamido)(hydroxy)acetic acid

Cat. No.: B8663277
CAS No.: 63327-50-4
M. Wt: 167.55 g/mol
InChI Key: YULYKRNXBRMJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloroacetamido)(hydroxy)acetic acid is a chlorinated carboxylic acid derivative featuring both chloroacetamido (-NH-CO-CH₂Cl) and hydroxyacetic acid (-CH(OH)-COOH) moieties. This compound is structurally related to glycine derivatives, where the amino group is substituted with a chloroacetamido group, and a hydroxyl group is introduced into the acetic acid backbone.

  • Stepwise functionalization: Reacting hydroxyacetic acid with chloroacetyl chloride under controlled conditions.
  • Protection/deprotection strategies: Using solvents like dichloromethane or THF with catalysts (e.g., pyridine) to avoid side reactions.

The compound’s dual functional groups (-Cl, -OH, -COOH) make it a candidate for applications in coordination chemistry, pharmaceuticals, or environmental remediation (e.g., heavy metal adsorption) .

Properties

CAS No.

63327-50-4

Molecular Formula

C4H6ClNO4

Molecular Weight

167.55 g/mol

IUPAC Name

2-[(2-chloroacetyl)amino]-2-hydroxyacetic acid

InChI

InChI=1S/C4H6ClNO4/c5-1-2(7)6-3(8)4(9)10/h3,8H,1H2,(H,6,7)(H,9,10)

InChI Key

YULYKRNXBRMJQU-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC(C(=O)O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chlorine substitution enhances electrophilicity, influencing reactivity in nucleophilic substitutions (e.g., binding to thiols or amines).
  • Hydroxy groups improve solubility in polar solvents and enable hydrogen bonding, critical for metal coordination .

Physicochemical Properties and Reactivity

Functional Group Impact:
  • -COOH and -OH Groups: Promote chelation with metal ions (e.g., U(VI), Cu(II)). In acetic acid-modified biochar (ASBB), -COOH groups enable monodentate coordination with uranyl ions, achieving 97.8% removal efficiency at pH 6 .
  • -Cl Group : Increases lipophilicity and reactivity in SN2 reactions. For example, chloroacetamido derivatives are precursors in anticancer drug synthesis (e.g., alkylating agents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.